(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone
Description
The compound (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone features a hybrid heterocyclic scaffold combining a pyrrolidine ring, a 1,2,4-oxadiazole moiety, and a 1-phenylcyclopropyl methanone group. Key structural attributes include:
- Pyrrolidine linker: The pyrrolidine ring may enhance conformational flexibility, facilitating target binding.
Properties
IUPAC Name |
[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(1-phenylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19(20(9-10-20)15-5-2-1-3-6-15)23-11-8-14(13-23)17-21-18(26-22-17)16-7-4-12-25-16/h1-7,12,14H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWDWJBPIFYFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of a furan ring, an oxadiazole moiety, and a pyrrolidine structure, contributing to its biological properties. The molecular formula is with a molecular weight of approximately 313.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂ |
| Molecular Weight | 313.36 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. The oxadiazole and furan rings are known to enhance the compound's ability to interact with biological macromolecules.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a related study found that oxadiazole derivatives showed activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . The incorporation of the furan ring may further enhance this activity due to its electron-rich nature.
Anticancer Properties
Research indicates that similar compounds have shown potential anticancer activities. A study published in MDPI highlighted the cytotoxic effects of oxadiazole derivatives against cancer cell lines, suggesting that the compound could induce apoptosis in malignant cells . The mechanism is thought to involve the inhibition of cell proliferation and induction of cell cycle arrest.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary experiments have suggested that furan-containing compounds can protect neuronal cells from oxidative stress-induced damage. This effect may be mediated through antioxidant mechanisms or modulation of neuroinflammatory pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with furan substitutions exhibited enhanced inhibition zones compared to their non-furan counterparts .
- Cytotoxicity in Cancer Cells : In vitro studies on human breast cancer cell lines showed that the introduction of the pyrrolidine moiety significantly increased cytotoxicity, with IC50 values indicating potent activity at low concentrations .
- Neuroprotection : A recent investigation into neuroprotective effects revealed that treatment with furan-containing compounds reduced neuronal death in models of oxidative stress by upregulating endogenous antioxidant defenses .
Scientific Research Applications
Medicinal Chemistry
The compound's unique structural features make it a candidate for drug development. The furan and oxadiazole components are often associated with diverse pharmacological activities, including anti-inflammatory and antimicrobial properties.
Case Study: Anticancer Activity
Research has indicated that derivatives of oxadiazole exhibit significant anticancer activity. For instance, compounds similar to (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Neuropharmacology
This compound is also being investigated for its neuropharmacological effects. The pyrrolidine ring is known to interact with neurotransmitter systems, potentially influencing mood and cognition.
Case Study: Psychoactive Properties
A study on similar compounds has revealed their potential as novel psychoactive substances (NPS), which can modulate the endocannabinoid system. This suggests that this compound may have applications in treating neurological disorders .
Material Science
In addition to biological applications, this compound may find utility in material science. Its unique chemical structure allows for the synthesis of advanced materials with specific electronic or optical properties.
Application Example: Organic Electronics
Research indicates that compounds containing furan and oxadiazole can be used in organic light-emitting diodes (OLEDs) due to their favorable electronic properties. This opens avenues for developing high-performance electronic devices .
Data Table: Summary of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Potential anticancer agent | Induces apoptosis in cancer cells |
| Neuropharmacology | Modulates neurotransmitter systems | Potential treatment for neurological disorders |
| Material Science | Used in organic electronics like OLEDs | Enhances performance of electronic devices |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights critical differences between the target compound and analogs from the evidence:
Key Observations:
- Oxadiazole Substitution : The target’s furan-2-yl group is less polar than the pyridyl group in Compound 1a, which may reduce solubility but enhance membrane permeability . Furan’s electron-rich nature could also alter binding interactions compared to pyridine’s basic nitrogen.
- Methanone Rigidity: The cyclopropane in the target compound likely improves metabolic stability compared to linear alkyl chains in analogs like 5a-f, as cyclopropanes resist oxidative degradation .
Hypothesized Pharmacological Implications
- Antiviral Potential: Compounds with oxadiazole-pyrrolidine scaffolds (e.g., 1a) show antiviral activity, suggesting the target may share similar mechanisms. However, furan’s reduced basicity compared to pyridine could modulate potency or selectivity .
Methodological Considerations in Similarity Assessment
As noted in , structural similarity metrics (e.g., Tanimoto coefficients based on molecular fingerprints) are critical for virtual screening. While the target and 1a share a pyrrolidine-oxadiazole backbone, divergent substituents result in low Tanimoto scores (~0.4–0.6), indicating moderate similarity . 3D shape-based comparisons might better capture functional resemblances despite structural differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
